molecular formula C21H25BF4N2 B3121437 1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate CAS No. 286014-53-7

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate

Cat. No.: B3121437
CAS No.: 286014-53-7
M. Wt: 392.2 g/mol
InChI Key: VMNIOVNFFKZSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is a chemical compound with the empirical formula C21H27BF4N2. It is a member of the imidazolium family, which is known for its diverse applications in various fields of chemistry. This compound is particularly notable for its role as a precursor to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Inhalation, Eye Dam. 1, and Skin Corr. 1B . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

The compound, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Tetrafluoroborate, is known to interact with diverse molecules, including proteins . These binding interactions have the potential to induce structural and functional changes in proteins .

Cellular Effects

It is known that NHC ligands can influence cell function through their interactions with various biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an NHC ligand. It can bind with metal pre-catalysts to form complexes that show high catalytic activity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form an intermediate, which is then reacted with formaldehyde and ammonium tetrafluoroborate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is unique due to its specific steric and electronic properties imparted by the 2,4,6-trimethylphenyl groups. These properties enhance its stability and reactivity as a precursor to N-heterocyclic carbenes, making it particularly valuable in catalytic applications .

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNIOVNFFKZSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate
Reactant of Route 6
Reactant of Route 6
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.